3-(4-(Benzyloxy)phenyl)-5-(((4-bromophenyl)sulfonyl)methyl)-1,2,4-oxadiazole
Beschreibung
Eigenschaften
IUPAC Name |
5-[(4-bromophenyl)sulfonylmethyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O4S/c23-18-8-12-20(13-9-18)30(26,27)15-21-24-22(25-29-21)17-6-10-19(11-7-17)28-14-16-4-2-1-3-5-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUPGLLMMPVSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CS(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 3-(4-(Benzyloxy)phenyl)-5-(((4-bromophenyl)sulfonyl)methyl)-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide in the presence of a base to form the benzyloxyphenyl intermediate.
Synthesis of the Bromophenylsulfonyl Intermediate: This step involves the reaction of a bromophenyl compound with a sulfonyl chloride to form the bromophenylsulfonyl intermediate.
Cyclization to Form the Oxadiazole Ring: The final step involves the cyclization of the benzyloxyphenyl and bromophenylsulfonyl intermediates in the presence of a dehydrating agent to form the 1,2,4-oxadiazole ring.
Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs.
Analyse Chemischer Reaktionen
3-(4-(Benzyloxy)phenyl)-5-(((4-bromophenyl)sulfonyl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that oxadiazoles can possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in specific cancer types, making it a candidate for further development as an anticancer agent.
- Anti-inflammatory Effects : Compounds similar to 3-(4-(benzyloxy)phenyl)-5-(((4-bromophenyl)sulfonyl)methyl)-1,2,4-oxadiazole have shown promise in reducing inflammation in animal models, indicating potential therapeutic uses in inflammatory diseases.
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives:
-
Study on Anticancer Activity :
- A derivative was synthesized and tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics.
-
Antimicrobial Evaluation :
- A series of oxadiazole derivatives were screened against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
-
Anti-inflammatory Research :
- In an animal model of arthritis, treatment with oxadiazole derivatives resulted in reduced swelling and pain scores compared to control groups, suggesting a mechanism involving cytokine modulation.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds potential for several therapeutic applications:
- Cancer Treatment : Further research could lead to the development of new anticancer drugs targeting specific pathways involved in tumor growth.
- Infectious Disease Management : Its antimicrobial properties may contribute to new treatments for resistant bacterial infections.
- Inflammatory Disorders : As an anti-inflammatory agent, it could be useful in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Wirkmechanismus
The mechanism of action of 3-(4-(Benzyloxy)phenyl)-5-(((4-bromophenyl)sulfonyl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The table below compares the target compound with key analogs, focusing on substituent variations and their implications:
Key Observations:
- Sulfonyl vs. Ether Substituents: The target compound’s 4-bromophenylsulfonyl group (electron-withdrawing) contrasts with the phenoxy group in (electron-neutral). Sulfonyl groups enhance metabolic stability and hydrogen-bond acceptor capacity, which may improve target binding .
- Bis-oxadiazoles : Compounds like 5,5'-Bis(4-bromophenyl)-3,3'-bi(1,2,4-oxadiazole) () exhibit higher thermal stability (m.p. 293°C), suggesting utility in materials science .
Physicochemical and Spectroscopic Properties
- UV-Vis Absorption : Sulfonyl-containing analogs (e.g., ) show strong absorbance in the 250–300 nm range due to π→π* transitions in aromatic systems .
- Synthetic Yields: Bis-oxadiazoles () are synthesized with moderate yields (51–65%), while monosubstituted derivatives (e.g., ) may require optimized coupling conditions .
Structure-Activity Relationship (SAR) Insights
Biologische Aktivität
The compound 3-(4-(Benzyloxy)phenyl)-5-(((4-bromophenyl)sulfonyl)methyl)-1,2,4-oxadiazole (CAS No. 63134-33-8) is a member of the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 340.39 g/mol. The structure features a benzyloxy group and a bromophenyl sulfonyl moiety, which contribute to its biological properties.
Anticancer Activity
Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit promising anticancer properties. A study focused on various oxadiazole derivatives, including those similar to our compound, demonstrated significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-453. The mechanism of action often involves apoptosis induction through interaction with estrogen receptors .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4c | MCF-7 | 10 | Apoptosis via estrogen receptor |
| 4j | MDA-MB-453 | 15 | DNA enzyme inhibition |
Antimicrobial Activity
The oxadiazole scaffold is also recognized for its antimicrobial properties. Compounds containing this structure have shown effectiveness against various bacterial strains. For instance, studies on derivatives have reported substantial antibacterial activity against Gram-positive bacteria, with mechanisms involving inhibition of fatty acid synthesis .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 30 | Clostridium difficile | 0.003 µg/mL |
| 31a | Neisseria gonorrhoeae | 0.03 µg/mL |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from benzyloxy-substituted phenols and bromophenyl sulfonyl precursors. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed for characterization to confirm the structure and purity .
Case Studies and Research Findings
- Breast Cancer Study : A study synthesized several oxadiazole derivatives and assessed their anticancer potential against breast cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity and induced apoptosis in cancer cells .
- Antimicrobial Research : Another study explored the antimicrobial efficacy of various oxadiazole derivatives against multiple bacterial strains. The findings highlighted the role of structural modifications in enhancing antibacterial activity, suggesting that compounds similar to our target may offer significant therapeutic benefits .
Q & A
Q. Key Parameters :
Basic: What spectroscopic methods are used to characterize this compound?
Answer:
Q. Table 1: Key Spectroscopic Data
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 5.1 (OCH₂Ph), δ 4.0 (CH₂SO₂) | |
| HRMS | m/z 509.0105 [M+H]⁺ | |
| IR | 1305 cm⁻¹ (SO₂ asymmetric stretch) |
Basic: What safety precautions are required during handling?
Answer:
- Hazards : Harmful if inhaled, skin contact, or ingested (based on structural analogs) .
- Protective Measures :
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs?
Answer:
Q. Table 2: SAR Trends for Oxadiazole Derivatives
| Modification | Observed Effect | Reference |
|---|---|---|
| Trifluoromethoxy substituent | Increased lipophilicity & target affinity | |
| Methylsulfonyl replacement | Enhanced metabolic stability |
Advanced: How can molecular docking and DFT studies predict bioactivity?
Answer:
- Docking Workflow :
- DFT Applications :
Advanced: How to resolve contradictions in spectral data across synthetic batches?
Answer:
- Root Cause Analysis :
- Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) .
Advanced: How to optimize synthetic yield and purity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
